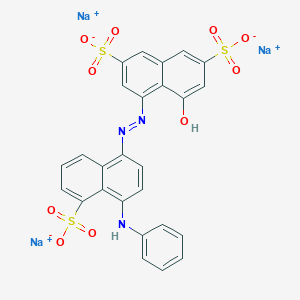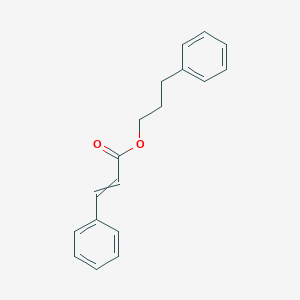
4-hydroxynaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H9NO3S. It is a derivative of naphthalene, featuring a sulfonamide group at the 2-position and a hydroxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-hydroxynaphthalene-2-sulfonamide typically involves the following steps:
Nucleophilic Substitution: Starting with 1-nitronaphthalene, a nucleophilic substitution reaction is performed to introduce the sulfonamide group.
Reaction with Triflic Anhydride: The intermediate compound is then reacted with triflic anhydride to introduce an easy leaving group.
Final Steps: Further reactions and purification steps are carried out to obtain the final product.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The sulfonamide group can participate in substitution reactions, often facilitated by strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-hydroxynaphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can interfere with the binding of certain proteins, leading to the activation of pathways that reduce inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-hydroxynaphthalene-2-sulfonamide can be compared with other similar compounds, such as:
2-Naphthol: A precursor in the synthesis of various heterocyclic compounds.
Naphthalene-2-sulfonic acid: Known for its use in the production of dyes and pigments.
4-Nitrophenylsulfonyltryptophan: A novel sulfonamide compound with potential biological activities.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for diverse applications.
Properties
CAS No. |
116-64-3 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14) |
InChI Key |
UVUPYJHRUARFIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
| 116-64-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















